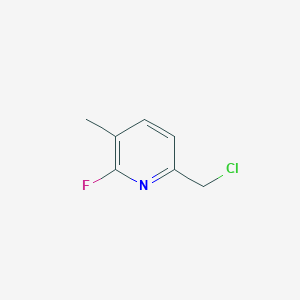

6-(Chloromethyl)-2-fluoro-3-methylpyridine

Description

6-(Chloromethyl)-2-fluoro-3-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 6, a fluorine atom at position 2, and a methyl group at position 3. This compound belongs to a class of substituted pyridines widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

Properties

CAS No. |

1260672-08-9 |

|---|---|

Molecular Formula |

C7H7ClFN |

Molecular Weight |

159.59 g/mol |

IUPAC Name |

6-(chloromethyl)-2-fluoro-3-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3 |

InChI Key |

UCOHJCIVXTVVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)CCl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method involves the chloromethylation of 2-fluoro-3-methylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 3-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include reduced fluorinated pyridines and corresponding alcohols.

Scientific Research Applications

6-(Chloromethyl)-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

Medicine: It is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-fluoro-3-methylpyridine is largely dependent on its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and other macromolecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects :

- The chloromethyl group at position 6 in the target compound provides a reactive site for further functionalization, contrasting with 3-(Chloromethyl)-2-methylpyridine·HCl, where the chloromethyl group at position 3 increases steric hindrance near the nitrogen atom, altering nucleophilic reactivity .

- Fluorine at position 2 in the target compound enhances ring electron-withdrawing effects compared to 6-Chloro-2-fluoropyridine, which lacks additional methyl or chloromethyl groups. This increases the target’s stability in acidic environments .

- Trifluoromethyl groups (e.g., in 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine) introduce strong electron-withdrawing effects, reducing basicity compared to the target’s methyl group .

3-(Chloromethyl)-2-methylpyridine·HCl is synthesized via hydrochlorination of pre-functionalized pyridines, suggesting that similar steps could be employed for the target compound .

Methoxy and trifluoromethyl groups (e.g., in 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine) improve lipid solubility, making such compounds suitable for CNS drug development, unlike the target’s polar chloromethyl group .

Biological Activity

6-(Chloromethyl)-2-fluoro-3-methylpyridine is a halogenated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloromethyl group at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring, influences its biological activity and interactions with various biomolecules.

The molecular formula of this compound is C₆H₅ClFN, with a molecular weight of approximately 145.56 g/mol. The presence of halogen atoms enhances its reactivity, making it a valuable intermediate in drug development and synthesis.

Research indicates that the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions. The fluorine atom may enhance the compound's electronic properties, which could influence its interactions with biological targets such as enzymes and receptors. This reactivity is crucial for its application in drug design, particularly for targeting specific pathways in disease processes.

Biological Activity and Applications

-

Antibacterial Properties :

- Studies have shown that compounds similar to this compound exhibit antibacterial activity against various strains of bacteria. For instance, related pyridine derivatives demonstrated minimum inhibitory concentrations (MIC) against E. coli and S. aureus . The potential for antibacterial applications makes this compound a candidate for further exploration in treating bacterial infections.

-

Anticancer Activity :

- The compound has been explored for its anticancer properties due to its ability to interact with cellular targets involved in proliferation and survival pathways. In vitro studies have indicated that derivatives of pyridine can inhibit cell growth in various cancer cell lines . The specific mechanisms through which this compound exerts these effects are still under investigation.

-

Enzyme Inhibition :

- Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in developing treatments for metabolic disorders . Understanding the binding affinity and selectivity towards these enzymes will be essential for therapeutic applications.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyridine derivatives, including those with chloromethyl substitutions. Results indicated significant activity against gram-positive bacteria, with MIC values suggesting potential for development as antibacterial agents .

- Cancer Cell Line Studies : Research involving human tumor cell lines (e.g., HeLa and A375) demonstrated that certain derivatives showed promising antiproliferative effects, indicating potential as anticancer agents .

Comparative Analysis

The following table summarizes structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-(Chloromethyl)-2-fluoro-3-methylpyridine | Chloromethyl at 5-position | Similar halogenation but different position effects | Moderate antibacterial activity |

| 6-Chloro-3-fluoro-2-methylpyridine | Chlorine at 6-position | Lacks chloromethyl group; different reactivity | Limited data on biological activity |

| 5-(Chloromethyl)-2-methoxybenzaldehyde | Methoxy instead of fluorine | Different electronic properties due to methoxy | Anticancer potential |

| 2-Chloro-5-(chloromethyl)pyridine | Chloromethyl at 5-position; lacks fluorine | Altered chemical properties due to missing fluorine | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.